Phenoxydiphenylphosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

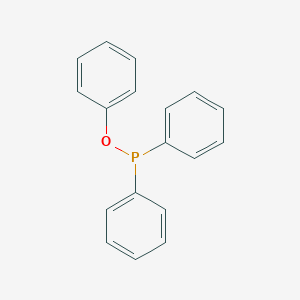

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the molecular formula C₁₈H₁₅OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structural properties, which include a phenolic hydroxyl group.

準備方法

Synthetic Routes and Reaction Conditions: Phenoxydiphenylphosphine can be synthesized through several methods. One common method involves the reaction of phenyl chloride with triphenylphosphine, followed by a saturated hydrolysis reaction to obtain this compound . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and degradation of the compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to achieve the desired level of purity.

化学反応の分析

Types of Reactions: Phenoxydiphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: this compound can participate in substitution reactions, where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Various phosphine derivatives.

Substitution: Substituted this compound compounds.

科学的研究の応用

Phenoxydiphenylphosphine has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: this compound derivatives are explored for their potential therapeutic properties.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

Phenoxydiphenylphosphine is similar to other organophosphorus compounds such as diphenylphosphine and triphenylphosphine. its unique structural feature, the phenolic hydroxyl group, distinguishes it from these compounds. This structural difference imparts unique reactivity and properties to this compound, making it valuable in specific applications.

類似化合物との比較

- Diphenylphosphine

- Triphenylphosphine

- Phenylphosphine

Phenoxydiphenylphosphine’s unique properties and versatility make it an important compound in various fields of research and industry.

生物活性

Phenoxydiphenylphosphine (PDPP) is a phosphine ligand exhibiting notable biological activity, particularly in the context of cancer therapy. This article explores its biological properties, including cytotoxicity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H11O P

- CAS Number : 13360-92-4

The compound's structure allows it to form complexes with various metals, notably ruthenium, which enhances its biological activity.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of PDPP and its metal complexes against various cancer cell lines. The following table summarizes key findings from recent research:

The biological activity of this compound is primarily attributed to its ability to form stable metal complexes that interact with cellular targets. The mechanism involves:

- DNA Interaction : PDPP complexes can intercalate into DNA, leading to inhibition of replication and transcription.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation, which can trigger apoptosis in cancer cells.

- Inhibition of Drug Resistance : Some studies indicate that PDPP can inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer therapy, enhancing the efficacy of chemotherapeutics like cisplatin .

Case Study 1: Ruthenium Complexes with PDPP

A series of ruthenium complexes containing PDPP were synthesized and tested for their antiproliferative activities against various cancer cell lines. The results indicated that these complexes exhibited significantly lower IC50 values compared to cisplatin, demonstrating enhanced cytotoxicity against resistant cell lines such as MDA-MB-231 and A2780 .

Case Study 2: In Vivo Studies

In vivo studies using zebrafish models showed that ruthenium-PDPP complexes were well tolerated at concentrations up to 1.17 mg/L, with a lethal concentration (LC50) of 5.73 mg/L observed after five days . These findings suggest a favorable safety profile for further clinical development.

Research Findings

Recent research highlights the potential of PDPP as a therapeutic agent in oncology:

- Antiproliferative Activity : Studies have demonstrated that PDPP and its metal complexes can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Synergistic Effects : Combining PDPP with other chemotherapeutic agents has shown synergistic effects, enhancing overall treatment efficacy .

- Stability and Bioavailability : Investigations into the stability of PDPP complexes in physiological conditions reveal that they maintain structural integrity while exhibiting sustained biological activity over time .

特性

IUPAC Name |

phenoxy(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDNYUVJHQABBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468332 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-92-4 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。